Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate
Overview
Description
“Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate” is a chemical compound with the molecular formula C16H12N2O3 . It is also known as methyl 2-(quinoxalin-2-yloxy)benzoate . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
“this compound” has a molecular weight of 280.28 . Its molecular structure consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 280.28 . It has a complexity of 363, a rotatable bond count of 4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, a topological polar surface area of 61.3, and a heavy atom count of 21 .Scientific Research Applications
Catalysis and Synthesis
Methyl 2-(2-quinoxalinyloxy)benzenecarboxylate has been explored in the field of catalysis and synthesis. Imamoto et al. (2012) developed phosphine ligands derived from quinoxaline for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, including quinoxaline derivatives, exhibited high enantioselectivities and catalytic activities, useful in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antimicrobial Applications
Quinoxaline derivatives have shown potential in antimicrobial applications. For example, Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating them for antituberculosis activity. They found that certain derivatives exhibited good antitubercular activity, including activity in macrophages (Jaso et al., 2005). Additionally, Singh et al. (2010) explored the antimicrobial properties of various quinoxaline derivatives, synthesizing compounds with potential antimicrobial activity (Singh et al., 2010).
Neuroprotection and Oxidative Stress
Quinoxaline derivatives have been investigated for their neuroprotective properties. Sheardown et al. (1990) studied an analog of quinoxaline, NBQX, which inhibits binding to the quisqualate subtype of the glutamate receptor and protects against global ischemia (Sheardown et al., 1990). In the context of oxidative stress, Yu et al. (2013) found that a quinoxaline derivative, Quinocetone, induced oxidative stress in rats, which could be partly mitigated by increasing Nrf2 expression (Yu et al., 2013).
Detoxification
Quinoxaline derivatives have also been studied for detoxification purposes. Zhu et al. (2010) found that hydroxamic acids, including quinoxaline derivatives, effectively detoxified carcinogenic polyhalogenated quinones (Zhu et al., 2010).
Photovoltaic Performance
In the field of renewable energy, Hu et al. (2014) explored copolymers based on benzodithiophene and quinoxaline for improving the performance of polymer solar cells (Hu et al., 2014).
Properties
IUPAC Name |
methyl 2-quinoxalin-2-yloxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-16(19)11-6-2-5-9-14(11)21-15-10-17-12-7-3-4-8-13(12)18-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNRXWREIPZOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666082 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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